Pamufetinib mechanism of action in cancer cells
Pamufetinib mechanism of action in cancer cells
An In-depth Technical Guide on the Core Mechanism of Action of Pamufetinib in Cancer Cells
Introduction
Pamufetinib (TAS-115) is an orally administered, multi-targeted tyrosine kinase inhibitor (TKI) developed by Taiho Pharmaceutical.[1] It was designed as a potent dual inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and the Mesenchymal-Epithelial Transition factor (c-Met or HGFR), two key receptor tyrosine kinases implicated in tumor progression, angiogenesis, and metastasis.[1][2] By acting as a Type 1 ATP-competitive inhibitor, Pamufetinib blocks the signaling cascades initiated by these receptors, representing a strategic approach to counteract the development of therapeutic resistance often seen with agents that target a single pathway.[1][3] This guide provides a detailed examination of Pamufetinib's mechanism of action, supported by preclinical data, and outlines the experimental methodologies used to characterize its activity.
Core Mechanism of Action: Dual Inhibition of VEGFR2 and c-Met
The primary mechanism of action of Pamufetinib is the potent and simultaneous inhibition of VEGFR2 and c-Met kinase activity.[4] This dual targeting is significant because cancer cells can develop resistance to VEGFR2 inhibitors through the compensatory activation of the c-Met pathway.[3] By inhibiting both receptors, Pamufetinib aims to provide a more durable antitumor response.
-
VEGFR2 Inhibition: Blocks the binding of VEGF, a critical step in angiogenesis—the formation of new blood vessels that supply tumors with oxygen and nutrients. This leads to the inhibition of endothelial cell proliferation and can disrupt the tumor vasculature.[2]
-
c-Met Inhibition: Prevents the binding of its ligand, Hepatocyte Growth Factor (HGF), which is involved in cell proliferation, motility, and invasion. Aberrant c-Met signaling is a known driver in various cancers and a mechanism of resistance to other targeted therapies.[2][5]
Pamufetinib binds to the ATP-binding pocket of these kinases, preventing phosphorylation and the subsequent activation of downstream signaling pathways.[1]
Caption: Pamufetinib dually inhibits VEGFR2 and c-Met at the cell membrane.
Quantitative Data: Kinase Inhibition and Antitumor Efficacy
The potency of Pamufetinib has been quantified through various in vitro and in vivo studies. Its activity is characterized by low nanomolar IC₅₀ and Kᵢ values against its primary targets and a broad inhibitory profile against other cancer-relevant kinases.
In Vitro Kinase Inhibition Profile
The following table summarizes the inhibitory activity of Pamufetinib against recombinant kinases.
| Target Kinase | Parameter | Value (nM) | Reference |
| Recombinant VEGFR2 | IC₅₀ | 30 | [2][4] |
| Recombinant c-Met | IC₅₀ | 32 | [2][4] |
| Recombinant VEGFR2 | Kᵢ | 12 | [2] |
| Recombinant c-Met | Kᵢ | 39 | [2] |
A broader kinase panel screening revealed that Pamufetinib inhibits 53 out of 192 kinases with an IC₅₀ of less than 1 µmol/L, including AXL, c-kit, Src, and PDGFR-alpha/beta.[6]
In Vivo Antitumor Activity
Preclinical xenograft models demonstrate the significant antitumor effects of Pamufetinib.
| Cancer Model | Dosing | Outcome | Reference |
| MET-amplified human cancer | 8 mg/kg/day | ED₅₀ (50% effective dose) | [2] |
| MET-amplified human cancer | 50 mg/kg/day | Complete prevention of tumor growth during treatment | [2] |
| MET-amplified human cancer | 200 mg/kg/day | 48% tumor regression from initial volume | [2] |
| PC-9/HGF tumors | Not specified | Markedly enhanced antitumor effect of paclitaxel | [7] |
Impact on Cellular Signaling Pathways
By inhibiting VEGFR2 and c-Met, Pamufetinib disrupts multiple downstream signaling cascades that are fundamental to cancer cell survival and proliferation. The primary pathways affected are the RAS/MAPK and PI3K/AKT/mTOR pathways.
-
RAS/MAPK Pathway: This pathway regulates gene expression involved in cell proliferation, differentiation, and survival.
-
PI3K/AKT/mTOR Pathway: A critical pathway that controls cell growth, metabolism, and survival.[8] Overactivation is a frequent event in many human cancers.[8]
Inhibition of these pathways ultimately leads to decreased cell proliferation and induction of apoptosis.[9]
Caption: Pamufetinib blocks VEGFR2/c-Met, inhibiting PI3K/AKT and RAS/MAPK pathways.
Overcoming Therapeutic Resistance
A key rationale for developing dual inhibitors like Pamufetinib is to address acquired resistance. Tumors treated with a VEGFR2-specific inhibitor can upregulate c-Met signaling as a "bypass track" to maintain pro-survival signals.[3][5] Pamufetinib's ability to inhibit both pathways simultaneously is designed to close this escape route. This is exemplified by its ability to reverse HGF-induced resistance to the EGFR inhibitor erlotinib in lung cancer cell lines.[2]
Caption: Pamufetinib's dual action prevents the c-Met bypass that causes resistance.
Detailed Experimental Protocols
The characterization of Pamufetinib relies on a series of standard preclinical assays. The following are representative protocols for key experiments.
In Vitro Kinase Inhibition Assay (Radiometric)
Objective: To determine the IC₅₀ of Pamufetinib against a specific recombinant kinase (e.g., VEGFR2).
Methodology:
-
Reaction Mixture Preparation: Prepare a kinase reaction buffer containing ATP (at Kₘ concentration), a suitable substrate peptide (e.g., poly(Glu, Tyr) 4:1), and MgCl₂.
-
Compound Dilution: Serially dilute Pamufetinib in DMSO to create a range of concentrations (e.g., from 1 nM to 10 µM).
-
Kinase Reaction: In a 96-well plate, add the reaction buffer, the recombinant VEGFR2 enzyme, and the diluted Pamufetinib or DMSO (vehicle control).
-
Initiation: Start the reaction by adding [γ-³³P]ATP.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes) to allow for substrate phosphorylation.
-
Termination: Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Measurement: Transfer the reaction mixture to a filtermat, wash to remove unincorporated [γ-³³P]ATP, and measure the remaining radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each Pamufetinib concentration relative to the control. Plot the inhibition curve and determine the IC₅₀ value using non-linear regression.
Cell Proliferation (MTT) Assay
Objective: To assess the effect of Pamufetinib on the proliferation of cancer cell lines.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MET-amplified gastric cancer cells) in 96-well plates at a density of 3,000-5,000 cells/well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of Pamufetinib or DMSO (vehicle control).
-
Incubation: Incubate the cells for 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells with active mitochondrial reductase will convert MTT to formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Calculate the GI₅₀ (concentration for 50% growth inhibition).
In Vivo Tumor Xenograft Study
Objective: To evaluate the antitumor efficacy of Pamufetinib in a mouse model.
Methodology:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10⁶ MKN-45 cells) into the flank of immunocompromised mice (e.g., athymic nude mice).
-
Tumor Growth: Monitor the mice until tumors reach a palpable, predetermined volume (e.g., 100-150 mm³).
-
Randomization: Randomize the mice into treatment groups (e.g., vehicle control, Pamufetinib 50 mg/kg, Pamufetinib 200 mg/kg).
-
Drug Administration: Administer Pamufetinib or vehicle orally, once daily, according to the assigned group.
-
Monitoring: Measure tumor volume with calipers twice weekly and monitor animal body weight as an indicator of toxicity. Tumor volume is calculated using the formula: (Length x Width²)/2.
-
Endpoint: Continue treatment for a defined period (e.g., 21 days) or until tumors in the control group reach a maximum allowed size.
-
Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) percentage and perform statistical analysis to determine significance.
Caption: Standard workflow for assessing in vivo efficacy of Pamufetinib.
Conclusion
Pamufetinib is a potent, orally available multi-kinase inhibitor whose primary mechanism of action is the dual inhibition of VEGFR2 and c-Met. This dual targeting provides a rational strategy to inhibit key drivers of tumor growth, angiogenesis, and metastasis while simultaneously addressing a known mechanism of acquired resistance to single-pathway TKIs. Preclinical data robustly support its activity, demonstrating low nanomolar potency in vitro and significant tumor growth inhibition in vivo.[2] The broad-spectrum inhibition of other kinases like AXL and PDGFR further contributes to its antitumor profile.[6][7] These findings establish Pamufetinib as a promising therapeutic agent, and its clinical development continues to explore its potential in various solid tumors.[10]
References
- 1. pamufetinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pamufetinib - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phase I study of TAS-115, a novel oral multi-kinase inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pamufetinib (TAS-115) / Otsuka [delta.larvol.com]
- 8. celcuity.com [celcuity.com]
- 9. Frontiers | Cell-cycle and apoptosis related and proteomics-based signaling pathways of human hepatoma Huh-7 cells treated by three currently used multi-RTK inhibitors [frontiersin.org]
- 10. otsuka.com [otsuka.com]
